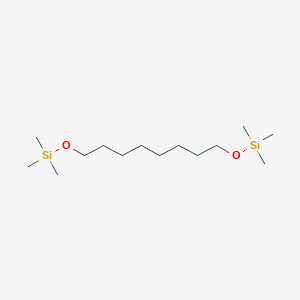

ビス(トリメチルシリル)セバケート

説明

Bis(trimethylsilyl) sebacate is not directly mentioned in the provided papers. However, the synthesis and application of a similar compound, bis(trimethylsilyl) selenide, is discussed in one of the papers. Bis(trimethylsilyl) selenide is used as a reagent in the synthesis of various selenium-containing compounds through a one-pot procedure . While bis(trimethylsilyl) sebacate may share some chemical properties with bis(trimethylsilyl) selenide due to the presence of the trimethylsilyl groups, the specific details of bis(trimethylsilyl) sebacate are not provided in the data given.

Synthesis Analysis

The synthesis of bis(trimethylsilyl) selenide involves a reaction with n-BuLi followed by alkylation with an R1X to give alkyl silyl selenides. A second one-pot operation with n-BuLi and R2X yields unsymmetrical selenides (R1SeR2) in good yields. This method is also applicable to the synthesis of selenolesters, selenolcarbonates, and a phosphinothioyl selenide . Although this synthesis pertains to bis(trimethylsilyl) selenide, it provides insight into the potential synthetic routes that could be adapted for the synthesis of bis(trimethylsilyl) sebacate by changing the selenium for the appropriate diacid sebacate moiety.

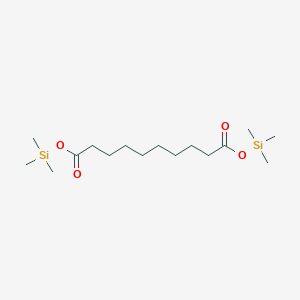

Molecular Structure Analysis

The molecular structure of bis(trimethylsilyl) sebacate is not analyzed in the provided papers. However, the structure of bis(trimethylsilyl) selenide is likely to have a central selenium atom with two trimethylsilyl groups attached. The molecular structure of bis(trimethylsilyl) sebacate would similarly have a central sebacate moiety with two trimethylsilyl groups attached, although the exact structure and properties would differ due to the different central atoms .

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of bis(trimethylsilyl) sebacate. However, bis(trimethylsilyl) selenide is shown to be a versatile reagent in the synthesis of various selenium compounds, indicating that it can participate in multiple chemical reactions, including alkylation and the formation of selenolesters and selenolcarbonates . By analogy, bis(trimethylsilyl) sebacate may also be expected to participate in a range of chemical reactions, particularly those involving the trimethylsilyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(trimethylsilyl) sebacate are not described in the provided papers. However, the paper discussing bis(trimethylsilyl) selenide suggests that the trimethylsilyl groups could impart certain properties such as volatility or reactivity to the compound . The properties of bis(trimethylsilyl) sebacate would be influenced by the sebacate moiety and the trimethylsilyl groups, but specific details would require further information not available in the provided data.

科学的研究の応用

潤滑剤の合成

ビス(トリメチルシリル)セバケートは、潤滑剤の合成に使用することができます。 例えば、広く使用されている合成潤滑剤であるセバシン酸のビス(2-エチルヘキシル)エステルは、亜臨界および臨界に近い条件下でセバシン酸から直接合成することができます . このエステルは、航空宇宙、自動車、製造などの業界で様々な用途があります .

炭素繊維前駆体の調製

ビス(トリメチルシリル)セバケートは、炭素繊維前駆体の調製に使用できます。 研究では、N-メチルモルホリン-N-オキシド中のセルロース溶液にビス(トリメチルシリル)アセチレンを加えて、炭素繊維前駆体を調製しました . セルロースにケイ素含有添加剤を導入すると、複合前駆体の炭化中の炭素収率が向上します .

有機化学におけるラジカルベース試薬

ビス(トリメチルシリル)セバケートは、有機化学においてラジカルベース試薬としても使用できます。 ビス(トリメチルシリル)セバケートに関連する化合物であるトリス(トリメチルシリル)シランは、ラジカル還元、ヒドロシリル化、および連続的なラジカル反応に使用されてきました .

Safety and Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish .

特性

IUPAC Name |

bis(trimethylsilyl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O4Si2/c1-21(2,3)19-15(17)13-11-9-7-8-10-12-14-16(18)20-22(4,5)6/h7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDACUOPQFMCPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70701279 | |

| Record name | Bis(trimethylsilyl) sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18408-42-9 | |

| Record name | Bis(trimethylsilyl) sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

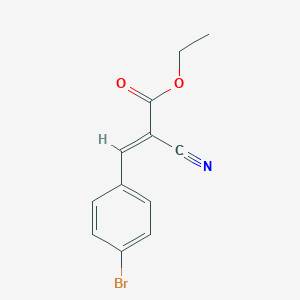

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)

![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)

![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)